3,4-Dihydroxybenzaldehyde-d3
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Overview
Description
3,4-Dihydroxybenzaldehyde-d3: is an isotope-labeled compound of 3,4-Dihydroxybenzaldehyde, also known as protocatechualdehyde. It is a derivative where three hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research as a tracer or marker due to its stable isotope labeling. The molecular formula of this compound is C7H6O3, and it has a molecular weight of 138.12 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Catechol-d4 and N-Methylformanilide: One common method involves the reaction of Catechol-d4 with N-Methylformanilide.
Condensation Reaction: Another method involves the condensation of catechol and glyoxalic acid under alkaline conditions, followed by oxidation and decarboxylation to yield 3,4-Dihydroxybenzaldehyde.
Industrial Production Methods: The industrial production of 3,4-Dihydroxybenzaldehyde-d3 often involves large-scale synthesis using the above methods, with careful control of reaction conditions to maximize yield and purity. The process may include additional steps for purification and decolorization to obtain a high-quality product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,4-Dihydroxybenzaldehyde-d3 can undergo oxidation reactions to form corresponding quinones.
Reduction: It can be reduced to form 3,4-dihydroxybenzyl alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides can be used in the presence of a base.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of 3,4-dihydroxybenzyl alcohol.
Substitution: Formation of ethers or esters depending on the substituent.
Scientific Research Applications
Chemistry:
- Used as a reactant in the synthesis of various organic compounds, including copolymers and thiazolidin-4-one ring systems .
Biology:
- Acts as an intermediate in the synthesis of biologically active molecules such as DL-threo-Droxidopa, a precursor of norepinephrine .
Medicine:
- Investigated for its potential as an apoptosis inducer in human leukemia cells .
- Studied for its cerebral protective effects against ischemia-reperfusion injury .
Industry:
Mechanism of Action
3,4-Dihydroxybenzaldehyde-d3 exerts its effects primarily through its interaction with cellular pathways. For instance, it has been shown to reduce cerebral infarct volume and improve neurological function by increasing adenosine triphosphate (ATP) content in brain tissues. This is achieved by mitigating mitochondrial dysfunction and oxidative stress . The compound also inhibits neuronal apoptosis by regulating enzymes such as O-GlcNAc transferase, which is involved in energy metabolism pathways .
Comparison with Similar Compounds
3,4-Dihydroxybenzaldehyde: The non-deuterated form, used in similar applications but without the isotope labeling.
2,3-Dihydroxybenzaldehyde: Another isomer with different reactivity and applications.
4-Hydroxy-3-methoxybenzaldehyde (Vanillin): A structurally similar compound with distinct uses in flavoring and fragrance.
Uniqueness: 3,4-Dihydroxybenzaldehyde-d3 is unique due to its stable isotope labeling, which makes it particularly valuable in tracer studies and metabolic research. This labeling allows for precise tracking and analysis in complex biological systems, providing insights that are not possible with non-labeled compounds .
Properties
Molecular Formula |
C7H6O3 |
---|---|
Molecular Weight |
141.14 g/mol |
IUPAC Name |
2,3,6-trideuterio-4,5-dihydroxybenzaldehyde |
InChI |
InChI=1S/C7H6O3/c8-4-5-1-2-6(9)7(10)3-5/h1-4,9-10H/i1D,2D,3D |
InChI Key |
IBGBGRVKPALMCQ-CBYSEHNBSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C=O)[2H])O)O)[2H] |
Canonical SMILES |
C1=CC(=C(C=C1C=O)O)O |
Origin of Product |
United States |
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